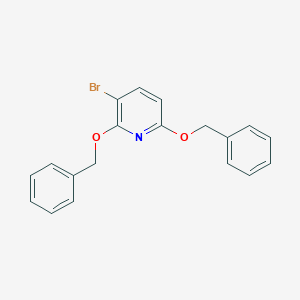

2,6-Bis(benzyloxy)-3-bromopyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-2,6-bis(phenylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO2/c20-17-11-12-18(22-13-15-7-3-1-4-8-15)21-19(17)23-14-16-9-5-2-6-10-16/h1-12H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPOOUUMRGOCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=C(C=C2)Br)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618418 | |

| Record name | 2,6-Bis(benzyloxy)-3-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16727-47-2 | |

| Record name | 3-Bromo-2,6-bis(phenylmethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16727-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis(benzyloxy)-3-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Bis(benzyloxy)-3-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Bis(benzyloxy)-3-bromopyridine (CAS: 16727-47-2)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

2,6-Bis(benzyloxy)-3-bromopyridine is a substituted pyridine derivative that serves as a key intermediate in organic synthesis, particularly within the pharmaceutical and medicinal chemistry sectors. Its chemical structure, featuring two benzyloxy groups and a bromine atom on the pyridine ring, offers multiple reaction sites for the construction of complex molecular architectures.

| Property | Value | Source(s) |

| CAS Number | 16727-47-2 | [1][2] |

| Molecular Formula | C₁₉H₁₆BrNO₂ | [2] |

| Molecular Weight | 370.24 g/mol | [2] |

| Appearance | White to light yellow powder or crystals | [3] |

| Melting Point | 54.0 - 58.0 °C | [3] |

| Boiling Point (Predicted) | 455.4 ± 40.0 °C | [1] |

| Density (Predicted) | 1.380 ± 0.06 g/cm³ | [1] |

| Purity | Typically >98.0% (GC) | [3] |

| Storage | Sealed in a dry environment at room temperature or refrigerated (2-8°C) | [3][4] |

Synthesis and Reaction Mechanisms

The synthesis of this compound is a multi-step process that allows for the precise installation of its key functional groups. A plausible synthetic pathway is outlined below.

Proposed Synthetic Pathway

A common route to this compound likely involves the initial preparation of a dihydroxypyridine intermediate, followed by protection of the hydroxyl groups and subsequent bromination.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 2,6-Bis(benzyloxy)pyridine

-

To a solution of 2,6-dihydroxypyridine in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add benzyl chloride dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2,6-bis(benzyloxy)pyridine.

Step 2: Bromination to Yield this compound

-

Dissolve 2,6-bis(benzyloxy)pyridine in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile.

-

Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

-

Reflux the reaction mixture, monitoring its progress by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to afford the final product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry, primarily due to the versatility of its substituted pyridine core. The bromine atom at the 3-position serves as a key handle for introducing various molecular fragments through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the pyridine scaffold to develop novel therapeutic agents.

Role as a Pharmaceutical Intermediate

This compound is classified as a "Bulk Drug Intermediate," indicating its use in the synthesis of active pharmaceutical ingredients (APIs).[1] The strategic placement of the benzyloxy and bromo substituents allows for sequential and regioselective modifications, which is a critical aspect in the multi-step synthesis of complex drug molecules.

Utility in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, the bromine atom can be readily displaced by a variety of aryl or heteroaryl groups from corresponding boronic acids or esters. This reaction is fundamental in the synthesis of biaryl and heteroaryl structures, which are common motifs in many biologically active compounds, including kinase inhibitors.[5]

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Potential in the Synthesis of Biologically Active Molecules

While specific examples detailing the use of this compound in the synthesis of named drug candidates were not found in the searched literature, its structural motifs are present in various classes of biologically active molecules. For instance, substituted pyridines are core components of numerous enzyme inhibitors, including kinase inhibitors, which are a major class of anti-cancer drugs.[6][7][8] The ability to introduce diverse substituents at the 3-position of the pyridine ring via cross-coupling reactions makes this compound a valuable starting material for generating libraries of potential drug candidates for screening. One search result also indicated it was a useful reagent in the study of the bacterial oxidation of nicotine.[9]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its well-defined structure and the reactivity of its bromo substituent make it an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of complex, substituted pyridine derivatives. For researchers and scientists in medicinal chemistry, this compound represents a valuable tool for the construction of novel molecular entities with the potential for therapeutic applications. Further research into the specific applications of this compound in the synthesis of biologically active molecules would be a valuable contribution to the field.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C19H16BrNO2 | CID 21818496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 16727-47-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 16727-47-2 | this compound - Moldb [moldb.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 16727-47-2 [chemicalbook.com]

Physical and chemical properties of 2,6-Bis(benzyloxy)-3-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Bis(benzyloxy)-3-bromopyridine, a key intermediate in pharmaceutical and materials science research. This document details its characteristics, experimental protocols for its synthesis and analysis, and its potential applications.

Core Physical and Chemical Properties

This compound is a substituted pyridine derivative with the chemical formula C₁₉H₁₆BrNO₂.[1][2][3] It presents as a white to light yellow powder or crystalline solid. Proper storage is in a dry, sealed container at room temperature, with recommendations for a cool, dark place below 15°C under an inert atmosphere.[4]

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₆BrNO₂ | [1][2][3] |

| Molecular Weight | 370.24 g/mol | [1][3][5] |

| CAS Number | 16727-47-2 | [1][2][3] |

| Appearance | White to Light yellow powder to crystal | |

| Melting Point | 54.0 - 58.0 °C | |

| Boiling Point (Predicted) | 455.4 ± 40.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.380 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 0.22 ± 0.34 | [2] |

| XLogP3 (Predicted) | 5.1 | [1] |

| Topological Polar Surface Area | 31.4 Ų | [1] |

| Solubility | No specific data available. Generally soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate based on its structure. | |

| Storage Conditions | Room temperature, sealed in dry, cool, and dark place (<15°C), under inert gas. | [4] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions.

Synthetic Workflow

The general synthetic route to this compound is outlined below. It typically starts from a readily available pyridine derivative and involves the introduction of the benzyloxy groups followed by bromination.

References

2,6-Bis(benzyloxy)-3-bromopyridine molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Chemical Identity and Properties

2,6-Bis(benzyloxy)-3-bromopyridine is a substituted pyridine derivative. This guide provides its core chemical properties, focusing on molecular formula and weight.

The fundamental quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₆BrNO₂ | [1][2][3][4][5] |

| Molecular Weight | 370.2 g/mol | [1] |

| Monoisotopic Mass | 369.03644 Da | [1][2] |

| CAS Number | 16727-47-2 | [1][2][3][4] |

Other reported molecular weights include 370.25 g/mol and 370.24 g/mol .[4][5][6] These minor variations are typically due to differences in isotopic abundance considerations in the calculation.

Experimental Protocols

The determination of the molecular formula and weight for a known compound like this compound is typically confirmed using standard analytical techniques. A detailed experimental protocol for the de novo determination is beyond the scope of this technical summary. However, the standard methods would include:

-

Mass Spectrometry (MS): To determine the mass-to-charge ratio, providing the exact mass and confirming the isotopic pattern.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, bromine, nitrogen, and oxygen, which verifies the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H NMR, ¹³C NMR) To confirm the chemical structure and the number of each type of atom.

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's name and its primary molecular identifiers. This visualization is provided to meet the formatting requirements of the query; however, the DOT language is not suited for generating chemically accurate molecular structures.

References

- 1. This compound | C19H16BrNO2 | CID 21818496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 16727-47-2 [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. a2bchem.com [a2bchem.com]

- 6. This compound | 16727-47-2 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to 3-bromo-2,6-bis(phenylmethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3-bromo-2,6-bis(phenylmethoxy)pyridine. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and medicinal chemistry, offering detailed information on the compound's characteristics and its potential as a synthetic intermediate.

Core Compound Properties

3-bromo-2,6-bis(phenylmethoxy)pyridine, also known as 2,6-bis(benzyloxy)-3-bromopyridine, is a substituted pyridine derivative. The presence of two bulky phenylmethoxy (benzyloxy) groups at positions 2 and 6, along with a bromine atom at position 3, imparts specific reactivity to the molecule, making it a useful building block in the synthesis of more complex chemical entities.

Table 1: Physicochemical Properties of 3-bromo-2,6-bis(phenylmethoxy)pyridine [1][2]

| Property | Value |

| IUPAC Name | 3-bromo-2,6-bis(phenylmethoxy)pyridine |

| Synonyms | This compound, 3-bromo-2,6-dibenzyloxypyridine |

| CAS Number | 16727-47-2 |

| Molecular Formula | C₁₉H₁₆BrNO₂ |

| Molecular Weight | 370.25 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 54.0 - 58.0 °C |

| Purity | >98.0% (by GC) |

Chemical Structure and Synthesis

The structure of 3-bromo-2,6-bis(phenylmethoxy)pyridine features a central pyridine ring functionalized with a bromine atom and two benzyloxy groups.

Chemical structure of 3-bromo-2,6-bis(phenylmethoxy)pyridine.

A plausible synthetic route to 3-bromo-2,6-bis(phenylmethoxy)pyridine involves a multi-step process, which is outlined in the workflow below. This synthesis strategy begins with the conversion of 2,6-dihydroxypyridine to 2,6-bis(benzyloxy)pyridine, followed by selective bromination at the 3-position.

General synthesis workflow for 3-bromo-2,6-bis(phenylmethoxy)pyridine.

Experimental Protocols

The following are representative experimental protocols for the synthesis and characterization of 3-bromo-2,6-bis(phenylmethoxy)pyridine.

Synthesis of 2,6-Bis(benzyloxy)pyridine

Materials:

-

2,6-Dihydroxypyridine

-

Benzyl bromide (or chloride)

-

Potassium carbonate (or another suitable base)

-

N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2,6-dihydroxypyridine in DMF or acetone, add potassium carbonate.

-

To this suspension, add benzyl bromide (or chloride) dropwise at room temperature.

-

Heat the reaction mixture and stir for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,6-bis(benzyloxy)pyridine.

Synthesis of 3-bromo-2,6-bis(phenylmethoxy)pyridine

Materials:

-

2,6-Bis(benzyloxy)pyridine

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

AIBN (Azobisisobutyronitrile) or Benzoyl peroxide (BPO) as a radical initiator (optional, for radical bromination)

-

Saturated aqueous sodium thiosulfate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2,6-bis(benzyloxy)pyridine in a suitable solvent such as CCl₄ or CH₂Cl₂.

-

Add N-bromosuccinimide to the solution. For radical bromination, a catalytic amount of AIBN or BPO can be added, and the reaction mixture is typically heated.

-

Stir the reaction mixture at room temperature or with heating until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield 3-bromo-2,6-bis(phenylmethoxy)pyridine.

Data Presentation

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the pyridine ring and phenyl groups, and methylene protons of the benzyloxy groups. |

| ¹³C NMR | Carbon signals for the pyridine ring, phenyl groups, and the methylene carbons of the benzyloxy groups. |

| IR Spectroscopy | C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the aromatic rings, C-O stretching of the ether linkages, and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a bromine-containing compound. |

Applications in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of physicochemical and pharmacological properties.

While specific biological activities for 3-bromo-2,6-bis(phenylmethoxy)pyridine have not been extensively reported in the public domain, its structure suggests potential as a key intermediate in the synthesis of novel therapeutic agents. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse functionalities at the 3-position of the pyridine ring. The benzyloxy groups can be retained in the final molecule or deprotected to reveal hydroxyl groups, which can serve as hydrogen bond donors or be further functionalized.

Logical workflow for the use of 3-bromo-2,6-bis(phenylmethoxy)pyridine in drug discovery.

Given the broad spectrum of biological activities associated with substituted pyridines, derivatives of 3-bromo-2,6-bis(phenylmethoxy)pyridine could be explored for various therapeutic areas, including but not limited to oncology, infectious diseases, and neurology.

Conclusion

3-bromo-2,6-bis(phenylmethoxy)pyridine is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. This guide has provided an overview of its chemical properties, a plausible synthetic route with representative experimental protocols, and a discussion of its potential applications in drug discovery. The versatile reactivity of this compound makes it an attractive starting material for the synthesis of novel and complex molecular architectures. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Safety and Hazards of 2,6-Bis(benzyloxy)-3-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 2,6-Bis(benzyloxy)-3-bromopyridine (CAS No. 16727-47-2). The information is intended for professionals in research, drug development, and other scientific fields who may handle or use this compound. This document outlines the known hazards, safe handling procedures, and emergency measures.

Chemical and Physical Properties

This compound is a brominated pyridine derivative. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₆BrNO₂ | --INVALID-LINK-- |

| Molecular Weight | 370.24 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow powder or crystals | --INVALID-LINK-- |

| CAS Number | 16727-47-2 | --INVALID-LINK-- |

| Predicted Boiling Point | 455.4 ± 40.0 °C | --INVALID-LINK-- |

| Predicted Density | 1.380 ± 0.06 g/cm³ | --INVALID-LINK-- |

| Storage Temperature | Room temperature, sealed in a dry place | --INVALID-LINK-- |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin and eye irritation, and respiratory irritation.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Source: --INVALID-LINK--

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE) and Engineering Controls

The following diagram illustrates the relationship between the identified hazards and the recommended safety measures.

Caption: Logical relationship between hazards and safety controls.

General Handling Precautions

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[1]

-

Wear suitable protective clothing, including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[1]

-

Avoid contact with skin and eyes.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store the container tightly closed in a dry, cool, and well-ventilated area.[1]

-

Keep away from oxidizing agents and strong acids.

Experimental Protocols and Workflows

Caption: General synthesis and purification workflow.

General Synthesis Procedure Outline

A potential synthesis route involves the following key transformations:

-

O-Functionalization : Introduction of hydroxyl groups at the 2 and 6 positions of a 3-bromopyridine starting material. This may involve a protecting group strategy and conversion to a 2,6-diol derivative.

-

Benzylation : The diol is then protected by reacting it with benzyl chloride in the presence of a base, such as triethylamine, to yield the bis(benzyloxy)pyridine.

-

Bromination : If not already present from the starting material, selective bromination at the 3-position is carried out using a brominating agent like N-bromosuccinimide (NBS).

-

Purification : The final product is isolated and purified, typically using column chromatography.

Note: This is a generalized procedure. Researchers should consult relevant literature for specific reaction conditions and safety considerations for each step.

Biological and Toxicological Information

Biological Activity

This compound is primarily used as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. It has been mentioned as a useful reagent in the study of the bacterial oxidation of nicotine and as a potential ligand for E3 ligase.[2] This suggests that while the compound itself may not have a defined therapeutic use, it is a building block for creating biologically active compounds.

Toxicological Data

Specific quantitative toxicological data, such as LD50 or LC50 values, for this compound are not available in the searched literature. The hazard classification of "Harmful if swallowed" is based on aggregated GHS information. The toxicological properties have not been fully investigated.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.

-

Hazardous Combustion Products : May include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide gas.

-

Special Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Personal Precautions : Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up : Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Disposal Considerations

Dispose of this material and its container as hazardous waste in accordance with local, regional, and national regulations. Do not allow it to enter the sewage system.

This guide is intended to provide essential safety and hazard information. It is not a substitute for a comprehensive risk assessment that should be conducted before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

The Versatile Building Block: A Technical Guide to 2,6-Bis(benzyloxy)-3-bromopyridine for Synthetic Chemistry

For Immediate Release

SHANGHAI, China – December 25, 2025 – In the landscape of pharmaceutical and materials science research, the strategic use of functionalized heterocyclic compounds is paramount for the construction of complex molecular architectures. Among these, 2,6-Bis(benzyloxy)-3-bromopyridine has emerged as a highly versatile and valuable synthetic building block. Its unique arrangement of a reactive bromine atom and two bulky, yet removable, benzyloxy protecting groups on a pyridine core allows for a diverse range of chemical transformations, making it an indispensable tool for medicinal chemists and materials scientists. This technical guide provides an in-depth overview of its synthesis, key reactions, and experimental protocols to facilitate its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.[1][2][3]

| Property | Value |

| CAS Number | 16727-47-2 |

| Molecular Formula | C₁₉H₁₆BrNO₂ |

| Molecular Weight | 370.24 g/mol |

| Appearance | White to light yellow powder or crystals |

| Melting Point | 54.0 - 58.0 °C |

| Boiling Point (Predicted) | 455.4 ± 40.0 °C |

| Density (Predicted) | 1.380 ± 0.06 g/cm³ |

| Storage Conditions | Room temperature, sealed in a dry environment |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the readily available 2,6-dihydroxypyridine. The synthetic pathway involves two key transformations: bromination of the pyridine ring followed by the protection of the hydroxyl groups.

References

The Pivotal Role of 2,6-Disubstituted Pyridine Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in the field of medicinal chemistry. Its unique electronic properties, ability to form hydrogen bonds, and capacity for diverse substitutions make it a privileged structure in the design of novel therapeutic agents. Among the various substituted pyridines, the 2,6-disubstituted derivatives have emerged as a particularly fruitful area of research, yielding compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of this important class of molecules.

Therapeutic Applications of 2,6-Disubstituted Pyridine Derivatives

The strategic placement of substituents at the 2 and 6 positions of the pyridine ring profoundly influences the molecule's steric and electronic properties, leading to specific interactions with biological targets. This has resulted in the discovery of 2,6-disubstituted pyridine derivatives with potent activities against a range of diseases.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. 2,6-disubstituted pyridines have shown considerable promise in this area. For instance, certain derivatives have demonstrated significant activity against various strains of bacteria and fungi. The mechanism of action for many of these compounds is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anticancer Activity

In the realm of oncology, 2,6-disubstituted pyridine derivatives have been investigated as potent anticancer agents. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase I and tubulin polymerization.[1][2] Some derivatives have also been shown to induce apoptosis and inhibit histone deacetylase (HDAC), an important target in cancer therapy.[3]

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's, represent a significant challenge to global health. Notably, 2,6-disubstituted pyridine derivatives have been identified as inhibitors of β-amyloid (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.[4][5][6] By interfering with the formation of toxic Aβ plaques, these compounds offer a potential therapeutic strategy for slowing disease progression.

Other Therapeutic Areas

The versatility of the 2,6-disubstituted pyridine scaffold extends to other therapeutic areas as well. Researchers have reported derivatives with anti-inflammatory, analgesic, anticonvulsant, and antiparkinsonian activities, highlighting the broad therapeutic potential of this chemical class.[7]

Quantitative Biological Data

The following tables summarize the quantitative biological data for selected 2,6-disubstituted pyridine derivatives, providing a comparative overview of their potency.

Table 1: Antimicrobial Activity of 2,6-Disubstituted Pyridine Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Pyridine Derivative A | Staphylococcus aureus | 8 | [8] |

| Pyridine Derivative B | Escherichia coli | 16 | [8] |

| Pyridine Derivative C | Candida albicans | 4 | [8] |

| Chlorinated Pyridine Carbonitrile | Candida albicans (CANDAL 03) | N/A (Equivalent to Miconazole) | [9] |

| Chlorinated Pyridine Carbonitrile | Candida albicans (Clinical Isolate 6647) | N/A (Equivalent to Clotrimazole) | [9] |

| Hydrazone containing Pyridines/Oxadiazoles | Bacillus cereus | N/A (Half-fold of Ampicillin) | [9] |

Table 2: Anticancer Activity of 2,6-Disubstituted Pyridine Derivatives

| Compound ID | Cell Line | Activity | IC50 (µM) | Reference |

| Diaryl-substituted Pyridine 1 | Human cancer cell lines | Cytotoxicity | Moderate | [10] |

| 2,4,6-trisubstituted Pyridine 1 | Renal and Prostate Cancer Cell Lines | Cytotoxicity | Potent | [3] |

| Indium (III) 2,6-diacetylpyridine bis(thiosemicarbazide) C4 | T-24 (Bladder Cancer) | Cytotoxicity | Potent | [11] |

| 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c] pyridine | Various cancer cell lines | Anti-proliferative | Promising | [1] |

| 2,6-diaryl-substituted pyridines | Human cancer cell lines | Cytotoxic topoisomerase I inhibitory activity | Promising | [12] |

Table 3: Neuroprotective Activity of 2,6-Disubstituted Pyridine Derivatives

| Compound ID | Target | Activity | IC50 (nM) | Reference |

| PAT (Pyridine Amine Derivative) | BACE-1 | Inhibition | N/A | [4] |

| P3 | Acetylcholinesterase (AChE) | Inhibition | 4.8 | [4] |

| 2,6-diaminopyridine moiety containing compounds | Aβ aggregation | Inhibition | Most potent | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines a general synthetic scheme and a common biological assay used in the evaluation of 2,6-disubstituted pyridine derivatives.

General Synthesis of 2,6-Disubstituted Pyridines

A common and versatile method for the synthesis of 2,6-disubstituted pyridines is the Hantzsch pyridine synthesis.

Experimental Workflow for Hantzsch Pyridine Synthesis

Caption: General workflow for the Hantzsch synthesis of 2,6-disubstituted pyridines.

Protocol:

-

Reaction Setup: A mixture of a β-ketoester (2 equivalents), an aldehyde (1 equivalent), and a source of ammonia (e.g., ammonium acetate) is prepared in a suitable solvent such as ethanol or acetic acid.

-

Reaction Execution: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Formation of Dihydropyridine: The initial condensation and cyclization reactions lead to the formation of a 1,4-dihydropyridine intermediate.

-

Oxidation: The dihydropyridine intermediate is then oxidized to the corresponding aromatic pyridine derivative. This can be achieved using an oxidizing agent such as nitric acid, ceric ammonium nitrate, or simply by exposure to air.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

-

Characterization: The structure of the final 2,6-disubstituted pyridine derivative is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol:

-

Preparation of Test Compound: A stock solution of the 2,6-disubstituted pyridine derivative is prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which 2,6-disubstituted pyridine derivatives exert their therapeutic effects is crucial for rational drug design and development.

Inhibition of Topoisomerase I in Cancer

Certain 2,6-diaryl-substituted pyridines have been shown to inhibit topoisomerase I, an enzyme that plays a critical role in DNA replication and transcription. By stabilizing the topoisomerase I-DNA covalent complex, these compounds lead to DNA strand breaks and ultimately, cancer cell death.

Signaling Pathway of Topoisomerase I Inhibition

Caption: Simplified signaling pathway of topoisomerase I inhibition by 2,6-diaryl-substituted pyridine derivatives.

Modulation of p53 Pathway in Cancer

Some 2,4,6-trisubstituted pyridine derivatives have been found to exert their anticancer effects by inhibiting the ubiquitination of the tumor suppressor protein p53.[3] This leads to the stabilization and accumulation of p53, which in turn activates downstream target genes involved in cell cycle arrest and apoptosis.

Logical Relationship in p53 Pathway Modulation

Caption: Logical relationship of p53 pathway modulation by certain 2,4,6-trisubstituted pyridine derivatives.

Conclusion and Future Perspectives

2,6-Disubstituted pyridine derivatives represent a versatile and highly promising scaffold in medicinal chemistry. The extensive research into their synthesis and biological evaluation has led to the identification of potent lead compounds for a variety of diseases, including infectious diseases, cancer, and neurodegenerative disorders. The continued exploration of this chemical space, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, is expected to yield novel and effective therapeutic agents in the future. The use of computational modeling and high-throughput screening will undoubtedly accelerate the discovery and optimization of the next generation of 2,6-disubstituted pyridine-based drugs.

References

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alliedacademies.org [alliedacademies.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of beta-amyloid-42 aggregation [infoscience.epfl.ch]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory, analgesic, anticonvulsant and antiparkinsonian activities of some pyridine derivatives using 2,6-disubstituted isonicotinic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemijournal.com [chemijournal.com]

- 10. Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of a series of novel In(iii) 2,6-diacetylpyridine bis(thiosemicarbazide) complexes: structure, anticancer function and mechanism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sourcing and Technical Applications of 2,6-Bis(benzyloxy)-3-bromopyridine: A Guide for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability and potential applications of the chemical intermediate, 2,6-Bis(benzyloxy)-3-bromopyridine (CAS No. 16727-47-2). This document includes a summary of commercial suppliers, an example of a key synthetic application with a detailed experimental protocol, and an overview of a relevant biological signaling pathway where derivatives of this compound may play a role.

Commercial Availability

This compound is readily available from a number of commercial chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative look at purity, available quantities, and pricing. Researchers are advised to consult the suppliers' websites for the most current information and to request certificates of analysis.

| Supplier | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich (Ambeed) [1] | 96% | 100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g, 100 g | $11.50 (100 mg) - $113.85 (100 g) |

| TCI America [2] | >98.0% (GC) | 5 g, 25 g | $84.00 (5 g), $252.00 (25 g) |

| Apollo Scientific [3] | 97% | 5 g, 25 g, 100 g, 500 g | £23.00 (5 g) - £390.00 (500 g) |

| Moldb [4] | 98% | 250 mg, 1 g, 5 g, 10 g, 25 g, 100 g | $13.00 (250 mg) - $635.00 (100 g) |

| Pharmaffiliates [5] | High Purity | Inquire for details | Inquire for details |

| Echemi (Hangzhou Zentra Bio-Chemical Co., Ltd.) [6] | Pharmaceutical Grade | Inquire for details | Inquire for details |

| Tokyo Chemical Industry (India) Pvt. Ltd. [7] | >98.0% (GC) | Inquire for details | Inquire for details |

Synthetic Applications and Experimental Protocols

This compound is a valuable intermediate in organic synthesis, particularly in the construction of substituted pyridine scaffolds. The bromine atom at the 3-position makes it an ideal substrate for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[8][9] The benzyloxy groups at the 2- and 6-positions serve as protecting groups for the corresponding hydroxyl functionalities, which can be deprotected in later synthetic steps if desired.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Bromopyridine [10]

Materials:

-

Bromopyridine derivative (e.g., this compound) (1.0 eq.)

-

Arylboronic acid (1.1-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (typically 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq.)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

-

To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromopyridine derivative, the arylboronic acid, and the base.

-

Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Under a positive pressure of the inert gas, add the palladium catalyst.

-

Add the degassed, anhydrous solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M.

-

Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically ranging from 80-110 °C).

-

Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

The reaction mixture is then typically diluted with an organic solvent and washed with water or an aqueous salt solution. The organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude residue is then purified by a suitable method, such as flash column chromatography on silica gel, to yield the desired substituted pyridine product.

Experimental Workflow: Suzuki-Miyaura Coupling

Relevance to Signaling Pathways in Drug Discovery

Substituted pyridine scaffolds are of significant interest in medicinal chemistry as they are core components of many biologically active compounds, including kinase inhibitors.[11][12] The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a key therapeutic target in various diseases, particularly cancer.[13][14] Constitutive activation of the STAT3 pathway is implicated in tumor cell proliferation, survival, invasion, and angiogenesis.[13]

Recent research has focused on developing small molecule inhibitors that target the STAT3 pathway, and several of these inhibitors feature a pyridine-based core.[15][16] While this compound itself is a building block, its derivatives, created through reactions like the Suzuki coupling, have the potential to be developed into STAT3 inhibitors. The general mechanism of the STAT3 signaling pathway, which these potential inhibitors would target, is outlined below.

STAT3 Signaling Pathway

This guide serves as a foundational resource for researchers interested in utilizing this compound. For further detailed information, direct consultation with the cited suppliers and scientific literature is recommended.

References

- 1. This compound | 16727-47-2 [sigmaaldrich.com]

- 2. This compound | 16727-47-2 | TCI AMERICA [tcichemicals.com]

- 3. 16727-47-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 16727-47-2 | this compound - Moldb [moldb.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 16727-47-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. digibug.ugr.es [digibug.ugr.es]

- 13. researchgate.net [researchgate.net]

- 14. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Optimization of synthetic imidazo[1,2-<em>a</em>]pyridine derivatives for STAT3 inhibition in gastric cancer | BioWorld [bioworld.com]

Navigating the Complexities of Chemical Identification: The Case of C19H16BrNO2

A molecular formula, such as C19H16BrNO2, represents the elemental composition of a molecule but does not provide a unique chemical identity. This formula can correspond to a multitude of different molecular structures, known as isomers, each with its own distinct arrangement of atoms and, consequently, its own specific IUPAC name and chemical properties. Without a more precise structural identifier, a comprehensive technical guide on a singular entity is not feasible.

The International Union of Pure and Applied Chemistry (IUPAC) has established a system of nomenclature to assign a unique and unambiguous name to every chemical compound.[1][2][3] This systematic naming convention is crucial for clear communication in research, industry, and regulatory affairs. For a given molecular formula, the number of possible isomers can be vast, and each isomer will have a different IUPAC name that precisely describes its structure.

For instance, search results for compounds with similar but not identical molecular formulas highlight this structural diversity. PubChem, a comprehensive database of chemical molecules, lists compounds such as 4-bromo-2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid with the formula C16H16BrNO2 and (4R)-2-bromo-4-(2-methoxyethyl)-6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine with the formula C11H16BrNO2.[4][5] These examples underscore that even with a similar collection of atoms, the connectivity and spatial arrangement create distinct chemical entities.

To proceed with the development of an in-depth technical guide, a specific structural representation of the C19H16BrNO2 isomer of interest is required. This could be in the form of:

-

A full IUPAC name: This would provide the complete and unambiguous identity of the compound.

-

A structural diagram: A visual representation of the molecule's connectivity.

-

A SMILES (Simplified Molecular-Input Line-Entry System) string: A textual representation of the molecular structure.

-

An InChI (International Chemical Identifier) or InChIKey: A non-proprietary identifier for chemical substances.

-

A CAS (Chemical Abstracts Service) Registry Number: A unique numerical identifier.

Once a specific isomer of C19H16BrNO2 is identified, it would be possible to conduct a thorough literature search to gather the necessary information for a comprehensive technical guide. This would involve investigating its synthesis, chemical properties, biological activity, and any associated experimental data.[6][7][8][9][10] This information would then be structured to meet the requirements of researchers, scientists, and drug development professionals, including detailed experimental protocols, quantitative data tables, and visualizations of relevant pathways.

References

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. Blue Book chapter P-1 [iupac.qmul.ac.uk]

- 3. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]

- 4. 4-bromo-2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid | C16H16BrNO2 | CID 975392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CID 97744971 | C11H16BrNO2 | CID 97744971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biochemical, Biological, and Clinical Properties of γ-Oryzanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In silico and biological activity evaluation of quercetin-boron hybrid compounds, anti-quorum sensing effect as alternative potential against microbial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical Profiling and Biological Activity of Extracts from Nine Norwegian Medicinal and Aromatic Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical Composition and Biological Activities of Eucalyptus globulus Essential Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2,6-Disubstituted Pyridine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs. Among its vast array of derivatives, 2,6-disubstituted pyridines have emerged as a particularly promising class of compounds, exhibiting a remarkable breadth of biological activities. Their unique structural features allow for diverse functionalization, leading to potent and selective agents with potential applications in oncology, infectious diseases, and neurology. This technical guide provides an in-depth exploration of the biological activities of 2,6-disubstituted pyridine compounds, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of 2,6-Disubstituted Pyridines

A significant body of research has highlighted the potential of 2,6-disubstituted pyridines as anticancer agents. These compounds have demonstrated cytotoxicity against a wide range of cancer cell lines, operating through various mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways.

Cytotoxicity Data

The anticancer efficacy of 2,6-disubstituted pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the reported IC50 values for a selection of these compounds.

| Compound Class | Substituents at C2 and C6 | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine Hydrazones | Varied aryl aldehydes | HT-29 (Colon) | 6.78 - 8.88 | |

| ISH (Endometrial) | 8.26 | |||

| Imidazo[4,5-b]pyridines | Diphenyl with p-hydroxy | Capan-1, LN-229, DND-41, K-562, Z-138 | 1.45 - 1.90 | |

| Diaryl-substituted Pyridines | Various aryl groups | Various | Moderate cytotoxicity | [1] |

| Pyridine-ureas | Phenylurea and substituted phenyl | MCF-7 (Breast) | 0.11 - 5.14 |

Mechanisms of Anticancer Action

2,6-Disubstituted pyridines exert their anticancer effects through multiple mechanisms, often involving the modulation of critical cellular processes.

1.2.1. Induction of Apoptosis: A primary mechanism by which these compounds induce cancer cell death is through the activation of apoptosis, or programmed cell death. Studies have shown that treatment with certain 2,6-disubstituted pyridine derivatives leads to characteristic morphological changes of apoptosis and the activation of key executioner enzymes like caspase-3.

1.2.2. Cell Cycle Arrest: Many 2,6-disubstituted pyridines have been found to interfere with the normal progression of the cell cycle in cancer cells. For instance, some compounds cause an accumulation of cells in the G2/M phase, preventing them from entering mitosis and ultimately leading to cell death.

1.2.3. Modulation of Signaling Pathways: The anticancer activity of these compounds is often linked to their ability to modulate key signaling pathways that are frequently dysregulated in cancer.

-

p53 and JNK Upregulation: Some pyridine derivatives have been shown to upregulate the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK).[2] The activation of p53 can lead to cell cycle arrest and apoptosis, while the JNK pathway is a critical mediator of the cellular stress response that can also trigger apoptosis.

-

PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Several 2,6-disubstituted pyridine compounds are being investigated as inhibitors of this pathway, representing a promising strategy for cancer therapy.[3][4]

Antimicrobial Activity of 2,6-Disubstituted Pyridines

In an era of increasing antimicrobial resistance, the development of novel antibacterial and antifungal agents is of paramount importance. 2,6-Disubstituted pyridines have demonstrated significant potential in this area, with various derivatives exhibiting potent activity against a range of pathogenic microorganisms.

Antimicrobial Potency

The antimicrobial efficacy of these compounds is typically assessed by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The table below presents MIC values for selected 2,6-disubstituted pyridine derivatives.

| Compound Class | Substituents at C2 and C6 | Microorganism | MIC (µg/mL) | Reference |

| Thiosemicarbazones | Pyrrolidine and piperidine | Mycobacterium tuberculosis (standard strain) | 2 | [5] |

| Mycobacterium tuberculosis (resistant strain) | 0.5 - 4 | [5] | ||

| Gram-positive bacteria | 0.49 | [5] | ||

| Pyridine-2,6-dicarboxamides | Schiff bases | Various bacteria and fungi | Significant activity | [6] |

Enzyme Inhibition by 2,6-Disubstituted Pyridines

The strategic placement of substituents at the 2 and 6 positions of the pyridine ring allows for precise interactions with the active sites of various enzymes, making these compounds attractive candidates for the development of potent and selective enzyme inhibitors.

Inhibition of Key Enzymes

3.1.1. Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer. 2,6-Disubstituted pyridines have been explored as inhibitors of several kinases, including BRAF kinase, which is frequently mutated in melanoma.

3.1.2. Carbonic Anhydrase and Cholinesterase Inhibition: Certain 2,6-disubstituted pyridine-dicarboxamides have shown potent inhibitory activity against carbonic anhydrases and cholinesterases, enzymes implicated in various physiological and pathological processes.[7]

3.1.3. Topoisomerase Inhibition: Topoisomerases are essential enzymes involved in DNA replication and repair. Some 2,6-diaryl-substituted pyridines have been identified as inhibitors of topoisomerase I, highlighting their potential as anticancer agents.[1]

The inhibitory potential of these compounds is quantified by their IC50 values or inhibition constants (Ki).

| Compound Class | Target Enzyme | IC50 / Ki | Reference |

| Pyridine-2,6-dicarboxamides | Carbonic Anhydrase I & II | 12.8 - 46.7 nM (IC50) | [7] |

| Acetylcholinesterase | 98.4 - 197.5 nM (IC50) | [7] | |

| Butyrylcholinesterase | 82.2 - 172.7 nM (IC50) | [7] |

Synthesis of Bioactive 2,6-Disubstituted Pyridines

A variety of synthetic methodologies have been developed to access the diverse chemical space of 2,6-disubstituted pyridines.

Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a powerful and versatile tool for the synthesis of 2,6-diaryl-substituted pyridines and related structures like imidazo[4,5-b]pyridines. This palladium-catalyzed reaction involves the coupling of a halide (e.g., a dihalopyridine) with a boronic acid or ester.[8]

Condensation Reactions

The synthesis of 2,6-disubstituted pyridine hydrazones is often achieved through the condensation of pyridine-2,6-dicarbohydrazide with various aldehydes. Similarly, Schiff bases can be prepared by reacting hydrazide derivatives with appropriate aldehydes.[6]

One-Pot Multi-Component Reactions

One-pot multi-component reactions offer an efficient and atom-economical approach to synthesize highly functionalized 2,6-disubstituted pyridines. These reactions involve the combination of three or more starting materials in a single synthetic operation to form a complex product.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Anticancer Activity Assays

5.1.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 2,6-disubstituted pyridine compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals using a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

5.1.2. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Principle: The assay utilizes a synthetic substrate that is specifically cleaved by active caspase-3, releasing a chromophore or fluorophore that can be quantified.

-

Procedure:

-

Treat cells with the test compound to induce apoptosis.

-

Lyse the cells to release their contents, including active caspases.

-

Add the caspase-3 substrate to the cell lysate.

-

Incubate the reaction to allow for substrate cleavage.

-

Measure the absorbance or fluorescence of the released chromophore or fluorophore using a microplate reader.

-

Quantify the caspase-3 activity relative to a control.

-

5.1.3. Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the differentiation of cell cycle phases.

-

Procedure:

-

Treat cells with the test compound for a defined period.

-

Harvest and fix the cells in ethanol.

-

Treat the cells with RNase to remove RNA, which can also be stained by the DNA dye.

-

Stain the cells with a fluorescent DNA-binding dye such as propidium iodide (PI).

-

Analyze the stained cells using a flow cytometer.

-

Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.

-

Antimicrobial Activity Assay

5.2.1. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and each dilution is inoculated with a standardized number of microorganisms. The MIC is the lowest concentration that inhibits visible growth.

-

Procedure:

-

Perform a two-fold serial dilution of the 2,6-disubstituted pyridine compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Visually inspect the wells for turbidity (growth) or use a microplate reader to measure absorbance. The lowest concentration with no visible growth is the MIC.

-

Enzyme Inhibition Assays

5.3.1. General Kinase Inhibition Assay

-

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected by measuring the amount of ATP consumed or the amount of phosphorylated product formed.

-

Procedure (Example using an ADP-Glo assay):

-

Incubate the kinase enzyme with various concentrations of the 2,6-disubstituted pyridine inhibitor.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

After a set incubation period, add a reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add a second reagent to convert the ADP produced into ATP, which then drives a luciferase-based reaction to produce light.

-

Measure the luminescence, which is proportional to the kinase activity.

-

Calculate the percent inhibition and determine the IC50 value.

-

Visualizing Biological Complexity: Signaling Pathways and Workflows

To better understand the intricate biological processes influenced by 2,6-disubstituted pyridine compounds, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Caption: p53 and JNK signaling pathways in apoptosis and cell cycle arrest.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflows

Caption: Workflow for the MTT cell viability assay.

References

- 1. Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Bis(benzyloxy)-3-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 2,6-bis(benzyloxy)-3-bromopyridine, a valuable intermediate in pharmaceutical and organic synthesis. The described synthetic route commences with the conversion of 2,6-dichloropyridine to 2,6-dihydroxypyridine, followed by regioselective bromination at the 3-position to yield 3-bromo-2,6-dihydroxypyridine. The final step involves a Williamson ether synthesis to introduce the benzyl protective groups, affording the target compound. This protocol offers a practical and reliable method for the preparation of this compound in a laboratory setting.

Introduction

This compound is a key building block in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients. The presence of the benzyloxy groups at the 2 and 6 positions allows for selective deprotection and further functionalization, while the bromine atom at the 3-position serves as a handle for cross-coupling reactions and other transformations. This application note details a robust three-step synthesis to obtain this versatile intermediate.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step process starting from 2,6-dichloropyridine. The initial step involves the hydrolysis of the chloro groups to hydroxyl groups. Subsequently, the resulting 2,6-dihydroxypyridine is selectively brominated at the electron-rich 3-position. The final step is the protection of the hydroxyl groups as benzyl ethers via a Williamson ether synthesis.

Figure 1. Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Dihydroxypyridine

This procedure outlines the hydrolysis of 2,6-dichloropyridine to 2,6-dihydroxypyridine.

Materials:

-

2,6-Dichloropyridine

-

Potassium hydroxide (KOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (e.g., 2.5 eq) in deionized water.

-

Add 2,6-dichloropyridine (1.0 eq) to the KOH solution.

-

Heat the mixture to reflux and maintain for the prescribed time (e.g., 24-48 hours), monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4.

-

Cool the mixture in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 2,6-dihydroxypyridine.

Step 2: Synthesis of 3-Bromo-2,6-dihydroxypyridine

This protocol describes the regioselective bromination of 2,6-dihydroxypyridine.

Materials:

-

2,6-Dihydroxypyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Round-bottom flask

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 2,6-dihydroxypyridine (1.0 eq) in acetonitrile in a round-bottom flask.

-

Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for the designated time (e.g., 12-24 hours), monitoring by TLC.

-

Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 3-bromo-2,6-dihydroxypyridine.

Step 3: Synthesis of this compound

This procedure details the benzylation of 3-bromo-2,6-dihydroxypyridine using a Williamson ether synthesis.

Materials:

-

3-Bromo-2,6-dihydroxypyridine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), finely pulverized

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

-

Extraction and purification apparatus

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3-bromo-2,6-dihydroxypyridine (1.0 eq) and anhydrous dimethylformamide.

-

Add finely pulverized potassium carbonate (e.g., 2.5-3.0 eq) to the mixture.

-

Stir the suspension vigorously and add benzyl bromide (e.g., 2.2-2.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for the required duration (e.g., 12-24 hours), monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.[1]

Data Presentation

| Step | Starting Material | Reagents | Product | Typical Yield (%) |

| 1 | 2,6-Dichloropyridine | KOH, H₂O | 2,6-Dihydroxypyridine | 80-90 |

| 2 | 2,6-Dihydroxypyridine | N-Bromosuccinimide, Acetonitrile | 3-Bromo-2,6-dihydroxypyridine | 70-85 |

| 3 | 3-Bromo-2,6-dihydroxypyridine | Benzyl bromide, K₂CO₃, DMF | This compound | 75-90 |

Characterization Data for this compound

-

Molecular Formula: C₁₉H₁₆BrNO₂

-

Molecular Weight: 370.24 g/mol

-

Appearance: White to off-white solid

-

Melting Point: 56-58 °C

-

¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.25 (m, 10H, Ar-H), 7.42 (d, J = 8.0 Hz, 1H, pyridine-H), 6.55 (d, J = 8.0 Hz, 1H, pyridine-H), 5.40 (s, 2H, OCH₂Ph), 5.35 (s, 2H, OCH₂Ph).

-

¹³C NMR (CDCl₃, 100 MHz): δ 160.1, 155.8, 141.2, 136.9, 136.5, 128.6, 128.5, 128.2, 128.1, 127.9, 109.8, 106.3, 70.8, 70.5.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

2,6-Dichloropyridine and 3-bromopyridine derivatives are toxic and should be handled with care.

-

N-Bromosuccinimide is a lachrymator and corrosive; avoid inhalation and contact with skin.

-

Benzyl bromide is a lachrymator and corrosive; handle with extreme care.

-

Potassium hydroxide is corrosive.

-

Dimethylformamide is a potential teratogen and should be handled with appropriate precautions.

-

Follow standard laboratory procedures for handling and disposing of chemicals.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2,6-Bis(benzyloxy)-3-bromopyridine